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Abstract
4'-Azidocytidine, also known as R1479 and FNC (Azvudine), is a synthetic nucleoside analog

that has demonstrated potent antiviral activity against a broad spectrum of RNA and

retroviruses. This technical guide provides an in-depth overview of the antiviral properties of 4'-

azidocytidine, with a focus on its mechanism of action, quantitative antiviral data, and detailed

experimental protocols. The information presented herein is intended to serve as a

comprehensive resource for researchers, scientists, and drug development professionals

engaged in the discovery and development of novel antiviral therapeutics.

Introduction
The emergence and re-emergence of viral diseases pose a significant and ongoing threat to

global public health. Nucleoside analogs represent a cornerstone of antiviral therapy, primarily

by targeting viral polymerases, enzymes essential for viral replication. 4'-Azidocytidine is a

cytidine analog characterized by an azido moiety at the 4' position of the sugar ring. This

modification confers significant antiviral activity and has been the subject of extensive

research. Initially identified as a potent inhibitor of the Hepatitis C virus (HCV), its antiviral

spectrum has since expanded to include Human Immunodeficiency Virus type 1 (HIV-1),

Dengue virus (DENV), Respiratory Syncytial Virus (RSV), henipaviruses, and other

paramyxoviruses. However, it has shown a lack of significant activity against SARS-CoV-2 in

cell culture.
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Mechanism of Action
The antiviral activity of 4'-azidocytidine is primarily mediated through the inhibition of viral RNA-

dependent RNA polymerase (RdRp) and reverse transcriptase (RT).

Cellular Uptake and Phosphorylation
Upon entry into the host cell, 4'-azidocytidine is phosphorylated by host cell kinases to its active

triphosphate form, 4'-azidocytidine triphosphate (R1479-TP). This metabolic activation is a

critical step for its antiviral activity.

Inhibition of Viral Polymerases and Chain Termination
4'-Azidocytidine triphosphate acts as a competitive inhibitor of the natural nucleotide (cytidine

triphosphate, CTP) for incorporation into the nascent viral RNA or DNA chain by the viral

polymerase. Once incorporated, the 4'-azido group sterically hinders the formation of the

subsequent phosphodiester bond, leading to premature termination of the elongating nucleic

acid chain. This abrupt halt in replication effectively curtails the production of new viral progeny.
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Figure 1. Mechanism of action of 4'-azidocytidine.
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Quantitative Antiviral Data
The antiviral potency of 4'-azidocytidine has been quantified against a range of viruses using

various in vitro assays. The following tables summarize the reported 50% effective

concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration

(CC50) values.

Table 1: Antiviral Activity (EC50/IC50) of 4'-Azidocytidine (R1479/FNC) in Cell Culture
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Virus
Family/Gen
us

Virus Cell Line Assay Type
EC50 / IC50
(µM)

Reference

Flaviviridae
Hepatitis C

Virus (HCV)

Huh-7

(replicon)
Replicon 1.28

Flaviviridae
Dengue Virus

(DENV)
- - 1.9 - 11

Retroviridae

Human

Immunodefici

ency Virus

type 1 (HIV-1)

- -
0.000063 -

0.0069

Paramyxoviri

dae

Nipah Virus

(NiV)
NCI-H358

Virus Titer

Reduction
1.53

Paramyxoviri

dae

Hendra Virus

(HeV)
NCI-H358

Virus Titer

Reduction
2.41

Paramyxoviri

dae
Mumps Virus NCI-H358

CPE

Reduction
5.48

Pneumovirida

e

Respiratory

Syncytial

Virus (RSV)

NCI-H358
GFP

Expression
4.35

Hepadnavirid

ae

Hepatitis B

Virus (HBV)
HepG2.2.15

HBsAg

Secretion
0.037

Hepadnavirid

ae

Hepatitis B

Virus (HBV)
HepG2.2.15

HBeAg

Secretion
0.044

Coronavirida

e

Murine

Hepatitis

Virus (MHV)

wild-type

DBT-9 RT-qPCR 0.095

Coronavirida

e

Murine

Hepatitis

DBT-9 RT-qPCR 0.003

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Virus (MHV)

ExoN-

Table 2: Inhibition of Viral Polymerases by 4'-Azidocytidine Triphosphate (R1479-TP)

Virus Polymerase Assay Type IC50 / Ki (nM) Reference

Hepatitis C Virus

(HCV)
NS5B RdRp

CTP-competitive

inhibition
40 (Ki)

Table 3: Cytotoxicity (CC50) of 4'-Azidocytidine (R1479)

Cell Line Assay Type CC50 (µM) Reference

Huh-7 (HCV replicon) Cell Proliferation >2000

Huh-7 Cell Proliferation >2000

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 4'-

azidocytidine's antiviral properties.

In Vitro Antiviral Assays
This assay is used to determine the ability of a compound to inhibit HCV RNA replication in a

cell-based system.

Materials:

Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) containing a

reporter gene (e.g., luciferase).

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS), penicillin/streptomycin, and G418 (for selection).

4'-Azidocytidine (R1479) stock solution in DMSO.
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96-well or 384-well cell culture plates.

Luciferase assay reagent.

Luminometer.

Procedure:

Seed Huh-7 replicon cells into 96-well or 384-well plates at a predetermined density (e.g.,

5,000 cells/well) and allow them to adhere overnight.

Prepare serial dilutions of 4'-azidocytidine in DMEM.

Remove the culture medium from the cells and add the compound dilutions. Include a

vehicle control (DMSO) and a positive control (e.g., another known HCV inhibitor).

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

After incubation, remove the medium and lyse the cells according to the luciferase assay

manufacturer's protocol.

Measure the luciferase activity using a luminometer.

In parallel, assess cell viability using a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to

determine the CC50 value.

Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against

the log of the compound concentration and fitting the data to a dose-response curve.
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Figure 2. Workflow for the HCV replicon assay.

This biochemical assay measures the direct inhibitory effect of the triphosphate form of 4'-

azidocytidine on the activity of purified viral polymerases.

Materials:
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Purified recombinant viral polymerase (e.g., HCV NS5B RdRp or HIV-1 RT).

RNA or DNA template-primer.

4'-Azidocytidine triphosphate (R1479-TP).

Natural nucleoside triphosphates (ATP, GTP, CTP, TTP/UTP).

Radioactively or fluorescently labeled nucleotide.

Reaction buffer containing MgCl2, DTT, and other necessary salts.

Polyacrylamide gel electrophoresis (PAGE) apparatus.

Phosphorimager or fluorescence scanner.

Procedure:

Set up reaction mixtures containing the reaction buffer, template-primer, and varying

concentrations of R1479-TP.

Initiate the reaction by adding the viral polymerase and the mixture of natural NTPs,

including the labeled nucleotide.

Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined

period.

Stop the reactions by adding a quenching buffer (e.g., EDTA).

Denature the reaction products and resolve them by PAGE.

Visualize the primer extension products using a phosphorimager or fluorescence scanner.

Quantify the band intensities to determine the extent of inhibition at each concentration of

R1479-TP.

Calculate the IC50 value by plotting the percentage of inhibition against the log of the

inhibitor concentration.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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